N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline
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Overview
Description
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-nitroaniline with N-methylpiperazine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step more effectively .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: The primary amine derivative.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The piperazine ring is known to enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- N,N-Dimethyl-4-(piperazin-1-yl)aniline
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and methylpiperazine groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
65851-38-9 |
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Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H21N3/c1-14(2)12-4-6-13(7-5-12)16-10-8-15(3)9-11-16/h4-7H,8-11H2,1-3H3 |
InChI Key |
OSFBVZRYZATPII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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